molecular formula C15H18O4 B12317313 Taraxinic acid

Taraxinic acid

Cat. No.: B12317313
M. Wt: 262.30 g/mol
InChI Key: KZWCOWFKXMTBRH-IMDCMVKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taraxinic acid typically involves the extraction from dandelion roots and leaves. The process begins with the drying and grinding of the plant material, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of dandelion plants, followed by mechanical extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Taraxinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound β-D-glucopyranosyl ester.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various esters and amides

Scientific Research Applications

Taraxinic acid has a wide range of applications in scientific research:

Mechanism of Action

Taraxinic acid shares similarities with other bioactive compounds found in dandelion, such as:

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potential as a therapeutic agent in various diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(6E,10Z)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8-,11-5+

InChI Key

KZWCOWFKXMTBRH-IMDCMVKOSA-N

Isomeric SMILES

C/C/1=C/C2C(CC/C(=C\CC1)/C(=O)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.